n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine
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Overview
Description
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine is a chemical compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, thienopyrimidine derivatives have been shown to inhibit Cyt-bd, a target in mycobacterial strains .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
2-Thio-containing pyrimidines: These compounds also exhibit diverse biological activities and are used in various applications.
Uniqueness
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4S |
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Molecular Weight |
250.37 g/mol |
IUPAC Name |
2-N,2-N,2-trimethyl-1-N-thieno[3,2-d]pyrimidin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-11-10-9(5-6-17-10)14-8-15-11/h5-6,8H,7H2,1-4H3,(H,13,14,15) |
InChI Key |
WFEYIXWKBMMKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=NC2=C1SC=C2)N(C)C |
Origin of Product |
United States |
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